Simplified 5-(Ethoxymethyl) vs. Complex 5-(Aryloxymethyl) Substituent: Enabling Baseline SAR Deconvolution in Furazan-2-Carboxylic Acid Gluconeogenesis Inhibitors
In the phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for T2DM, the lead compound SL010110 features a bulky 5-((4-allyl-2-methoxyphenoxy)methyl) substituent and inhibits gluconeogenesis by 45.5% at 3 µM and 67.5% at 10 µM in primary mouse hepatocytes [1]. 5-(Ethoxymethyl)furan-2-carboxylic acid, possessing a substantially smaller and electronically simpler ethoxymethyl group (C8H10O4, MW 170.16), serves as the minimal pharmacophore probe. The structural simplification from the aryloxymethyl to the alkoxymethyl series enables isolation of the core scaffold's contribution to target engagement, a critical step prior to introducing the elaborated benzyl ether found in SL010110. While direct gluconeogenesis inhibition data for the ethoxymethyl variant are not publicly available in head-to-head assays, its role as the foundational intermediate for SAR exploration is established by its position in the synthetic pathway leading to SL010110 and optimized derivative 10v [1].
| Evidence Dimension | Structural complexity and synthetic accessibility as a function of 5-position substituent |
|---|---|
| Target Compound Data | 5-(ethoxymethyl) substituent: MW 170.16, 4 rotatable bonds, polar surface area 59.67 Ų, LogP 0.84 [2] |
| Comparator Or Baseline | SL010110 (5-((4-allyl-2-methoxyphenoxy)methyl) substituent): contains an additional aromatic ring, ether linkage, allyl group, and methoxy substituent (vs. ethoxymethyl only) [1] |
| Quantified Difference | Significant reduction in molecular weight, rotatable bond count, and synthetic step count; the ethoxymethyl variant lacks the 4-allyl-2-methoxyphenoxy moiety that constitutes approximately 60% of SL010110's mass. |
| Conditions | Structural comparison; synthetic pathway context in Eur. J. Med. Chem. 2023, 246, 114994. |
Why This Matters
For procurement in medicinal chemistry programs targeting gluconeogenesis, 5-(ethoxymethyl)furan-2-carboxylic acid offers a cost-effective, synthetically accessible minimalist scaffold for establishing baseline SAR before committing to the elaborate synthesis of SL010110-like analogs.
- [1] Chen, L.; Huang, S.; Ye, Y.; Shen, Y.; Xu, T.; Qin, L.; Du, L.; Leng, Y.; Shen, J. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). Eur. J. Med. Chem. 2023, 246, 114994. SL010110: 5-((4-allyl-2-methoxyphenoxy)methyl)furan-2-carboxylic acid; inhibition of gluconeogenesis: 45.5% at 3 µM, 67.5% at 10 µM. View Source
- [2] ChemBase. 5-(ethoxymethyl)furan-2-carboxylic acid – Theoretical Calculation Properties. MW: 170.16; Rotatable bonds: 4; PSA: 59.67 Ų; LogP: 0.84. CBID:252010. http://www.chembase.cn/molecule-252010.html (accessed 2026-05-10). View Source
